molecular formula C10H12ClNO3S B1274119 p-(2-Acetamidoethyl)benzenesulphonyl chloride CAS No. 35450-53-4

p-(2-Acetamidoethyl)benzenesulphonyl chloride

Cat. No. B1274119
CAS RN: 35450-53-4
M. Wt: 261.73 g/mol
InChI Key: VSHNWNOZERVVNK-UHFFFAOYSA-N
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Description

P-(2-Acetamidoethyl)benzenesulphonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S . It contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfone .


Synthesis Analysis

The synthesis of p-(2-Acetamidoethyl)benzenesulphonyl chloride has been investigated in various studies . An alternative synthetic process was proposed where the traditional chlorosulfonic acid process was modified by partially substituting HSO3Cl by PCl5 as the chlorination agent . This modification resulted in a decrease in the molar ratio of HSO3Cl to acetanilide, the main raw material, from 4.96 to 2.1 . The addition of a small amount of NH4Cl was found to significantly increase the yield of p-(2-Acetamidoethyl)benzenesulphonyl chloride .


Molecular Structure Analysis

The molecular structure of p-(2-Acetamidoethyl)benzenesulphonyl chloride is characterized by a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfone .


Physical And Chemical Properties Analysis

P-(2-Acetamidoethyl)benzenesulphonyl chloride has a molecular weight of 261.72518 . Its density is predicted to be 1.322±0.06 g/cm3 . The melting point is reported to be between 142.5-144 °C .

Scientific Research Applications

Antimicrobial Activity

p-(2-Acetamidoethyl)benzenesulphonyl chloride has been utilized in the synthesis of heterocyclic sulphonates exhibiting potential antimicrobial activity. These derivatives have shown significant bactericidal and fungicidal properties (Habib, Moawad, Badawy, & Mansour, 1990).

Kinetic Studies in Aqueous Solutions

The compound has been a subject of kinetic studies, particularly in its reactions with common nucleophiles in aqueous solutions. These studies are crucial for understanding the chemical behavior and reactivity of this compound under various conditions (Rogne, 1970).

Catalysis and Reaction Mechanisms

Research has been conducted on the catalysis of hydrolysis of aromatic sulphonyl chlorides, including p-(2-Acetamidoethyl)benzenesulphonyl chloride, by substituted pyridines. These studies provide insights into the substituent effects on reaction kinetics and mechanisms (Rogne, 1972).

Corrosion Inhibition

In the context of corrosion inhibition, the compound's derivatives have been examined for their effects against the corrosion of brass in sodium chloride solutions. This application is significant in materials science and engineering (Ranjana, Banerjee, & Nandi, 2010).

Substitution Reactions with Carbon Nucleophiles

Research has also been done on the direct substitution of 2-benzenesulphonyl cyclic ethers using various carbon nucleophiles, highlighting the compound's versatility in organic synthesis (Brown, Bruno, Davenport, & Ley, 1989).

Analysis in Industrial Medicine

The compound has been used as a reagent in analytical methods, such as the determination of certain metabolites in urine, demonstrating its utility in industrial medicine and biochemical analysis (Ogata, Tomokuni, & Takatsuka, 1969).

Antifungal Activity

Derivatives of p-(2-Acetamidoethyl)benzenesulphonyl chloride have been synthesized and evaluated for their antifungal activities, contributing to the field of medicinal chemistry and pharmacology (Abdel-Ghaffar, Mpango, Ismail, & Nanyonga, 2002).

Safety And Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . These hazards may also apply to p-(2-Acetamidoethyl)benzenesulphonyl chloride, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

4-(2-acetamidoethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHNWNOZERVVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188961
Record name p-(2-Acetamidoethyl)benzenesulphonyl chloride
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Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(2-Acetamidoethyl)benzenesulphonyl chloride

CAS RN

35450-53-4
Record name 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-(2-Acetamidoethyl)benzenesulphonyl chloride
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Record name p-(2-Acetamidoethyl)benzenesulphonyl chloride
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Record name p-(2-acetamidoethyl)benzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

N-Phenethylacetamide (4.50 g, 27.6 mmol) was added to sulfurochloridic acid (30 mL) slowly at 0-5° C. The resulting reaction mixture was stirred at room temperature for 2 h. The reaction mixture was poured into ice-water and stirred for 10 min. The mixture was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated to afford the title compound as a brown solid (3.30 g, 12.64 mmol, 45% yield). MS (ESI) m/z 262.1 [M+H]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

30.6 ml chlorosulfonic acid were added in one portion to 25.0 g N-phenethyl-acetamide. The reaction mixture was stirred at room temperature for one hour, then 100 ml dichloromethane were added and the reaction mixture was poured on ice water. The organic layer was separated washed twice with 50 ml brine and then dried over MgSO4. The solvent was removed in vacuo to obtain 22.0 g 4-(2-Acetylamino-ethyl)-benzenesulfonyl chloride as a white solid.
Quantity
30.6 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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